molecular formula C16H27NO6 B13842704 4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester

4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester

Cat. No.: B13842704
M. Wt: 329.39 g/mol
InChI Key: KGEZYJYIUYPMTC-MDZDMXLPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester typically involves the reaction of ethyl acrylate with a bis(tert-butoxycarbonyl)amine derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound’s ester and amide groups allow it to participate in various biochemical reactions, including hydrolysis and condensation. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester is unique due to its specific ester group, which influences its reactivity and solubility properties. This uniqueness makes it particularly valuable in certain synthetic applications where the ethyl ester group provides distinct advantages over other ester groups .

Properties

Molecular Formula

C16H27NO6

Molecular Weight

329.39 g/mol

IUPAC Name

ethyl (E)-4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate

InChI

InChI=1S/C16H27NO6/c1-8-21-12(18)10-9-11-17(13(19)22-15(2,3)4)14(20)23-16(5,6)7/h9-10H,8,11H2,1-7H3/b10-9+

InChI Key

KGEZYJYIUYPMTC-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C=C/CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=CCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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